molecular formula C9H10F2O4 B3217741 Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate CAS No. 118460-43-8

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate

Cat. No.: B3217741
CAS No.: 118460-43-8
M. Wt: 220.17 g/mol
InChI Key: RMNPGOWDCDQUSG-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate is an organic compound that features a furan ring, a hydroxy group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate typically involves the nucleophilic addition of difluoromethylating agents to furan derivatives. One common method includes the reaction of ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate with appropriate nucleophiles under mild conditions . The reaction is often facilitated by catalysts such as cesium fluoride and 18-crown-6, which promote the nucleophilic addition .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution on the furan ring.

Major Products:

Scientific Research Applications

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to target proteins. The furan ring and hydroxy group contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

  • 2,2-Difluoro-3-(furan-2-yl)-3-hydroxypropanoic acid
  • Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate
  • 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol

Comparison: Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and a furan ring, which confer distinct reactivity and stability compared to its analogs. The inclusion of ethyl and difluoro groups further enhances its chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O4/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNPGOWDCDQUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CO1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246214
Record name Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118460-43-8
Record name Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118460-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-β-hydroxy-2-furanpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
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Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
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Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
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Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
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Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate
Reactant of Route 6
Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate

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